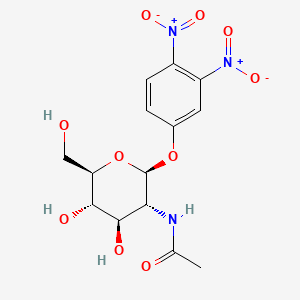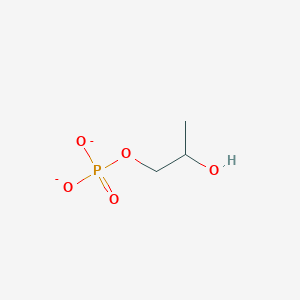
BW 245C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of BW 245C involves several steps, starting with the preparation of the cyclohexyl-3-hydroxypropyl intermediate. This intermediate is then reacted with other reagents to form the final product. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired compound . Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.
Analyse Des Réactions Chimiques
BW 245C undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
BW 245C is widely used in scientific research due to its selectivity for the DP prostanoid receptor. Some of its applications include:
Chemistry: Used as a reference compound in studies involving prostanoid receptors.
Biology: Employed in research on cell signaling pathways and receptor interactions.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery.
Mécanisme D'action
BW 245C exerts its effects by selectively activating the DP prostanoid receptor. This receptor is coupled to a Gs protein, which in turn activates adenylyl cyclase. The activation of adenylyl cyclase leads to the production of cyclic adenosine monophosphate (cAMP), a secondary messenger involved in various cellular processes . The increase in cAMP levels results in the modulation of downstream signaling pathways, ultimately leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
BW 245C is unique in its high selectivity for the DP prostanoid receptor compared to other prostanoids such as prostaglandin D2, prostaglandin E2, and prostaglandin F2α . Similar compounds include:
Prostaglandin D2: A naturally occurring prostanoid with lower selectivity for the DP receptor.
Prostaglandin E2: Another prostanoid with broader receptor activity.
Prostaglandin F2α: Known for its role in reproductive physiology but with less selectivity for the DP receptor.
This compound’s high selectivity and potency make it a valuable tool for studying the DP prostanoid receptor and its associated signaling pathways.
Propriétés
Numéro CAS |
78420-14-1 |
|---|---|
Formule moléculaire |
C19H32N2O5 |
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
7-[(4S)-3-[(3S)-3-cyclohexyl-3-hydroxypropyl]-2,5-dioxoimidazolidin-4-yl]heptanoic acid |
InChI |
InChI=1S/C19H32N2O5/c22-16(14-8-4-3-5-9-14)12-13-21-15(18(25)20-19(21)26)10-6-1-2-7-11-17(23)24/h14-16,22H,1-13H2,(H,23,24)(H,20,25,26)/t15-,16-/m0/s1 |
Clé InChI |
ZIDQIOZJEJFMOH-HOTGVXAUSA-N |
SMILES |
C1CCC(CC1)C(CCN2C(C(=O)NC2=O)CCCCCCC(=O)O)O |
SMILES isomérique |
C1CCC(CC1)[C@H](CCN2[C@H](C(=O)NC2=O)CCCCCCC(=O)O)O |
SMILES canonique |
C1CCC(CC1)C(CCN2C(C(=O)NC2=O)CCCCCCC(=O)O)O |
Synonymes |
245C77 5-(6-carboxyhexyl)-1-(3-cyclohexyl-3-hydroxypropyl)hydantoin BW 245C BW 245C, (R*,S*)-(+-) BW-245C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-Thia-3,10,16-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,10,12,14-hexaen-4-amine](/img/structure/B1258342.png)

![1-[(3R,8R,9S,10S,13S,14S,17S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1258345.png)

![[3-[(4-Aminobutyl)amino]propyl]trimethoxysilane](/img/structure/B1258349.png)


![[(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl] hexanoate](/img/structure/B1258354.png)
